molecular formula C18H23N3O B2859049 1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole CAS No. 2418647-75-1

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole

Katalognummer B2859049
CAS-Nummer: 2418647-75-1
Molekulargewicht: 297.402
InChI-Schlüssel: VSDTYOSXWUXRJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CPI-1189 and has been found to have various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of CPI-1189 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CPI-1189 has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development, such as COX-2 and NF-κB.
Biochemical and Physiological Effects:
CPI-1189 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPI-1189 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

CPI-1189 has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific signaling pathways in the body. CPI-1189 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of CPI-1189 is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

There are several future directions for the study of CPI-1189. One area of research is the development of novel therapeutic applications for CPI-1189 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the potential anti-cancer properties of CPI-1189, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the safety and efficacy of CPI-1189 in humans.

Synthesemethoden

The synthesis of CPI-1189 involves the reaction of 1-(cyclopropylmethyl)aziridine with 4-(2-bromoethoxy)phenyl-3,5-dimethylpyrazole in the presence of a palladium catalyst. The resulting product is then treated with sodium methoxide to obtain CPI-1189.

Wissenschaftliche Forschungsanwendungen

CPI-1189 has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties. CPI-1189 has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

1-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-9-14(2)21(19-13)16-5-7-18(8-6-16)22-12-17-11-20(17)10-15-3-4-15/h5-9,15,17H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDTYOSXWUXRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)OCC3CN3CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.